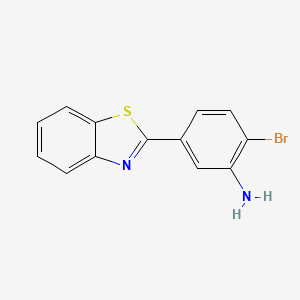

![molecular formula C15H15NOS2 B5680130 N,N-diethylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5680130.png)

N,N-diethylthieno[3,2-b][1]benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-diethylthieno[3,2-b][1]benzothiophene-2-carboxamide is a compound with potential biological activity, derived from the thieno[3,2-b][1]benzothiophene scaffold. Compounds from this class have been studied for various pharmacological properties, including anti-inflammatory, antiarrhythmic, and cytotoxic activities (Amr et al., 2010).

Synthesis Analysis

The synthesis of this compound and related compounds involves multi-step reactions, including azomethine formation, electrophilic cyclization, and McMurry cyclization (Geng et al., 2012). A notable approach includes the reaction of 2-aminothiophenes with 1,2-biselectrophiles in aqueous medium, leading to various benzothiazole-2-carboxylates (Dhameliya et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-butylthiophen-3-carboxamide, reveals that the carboxamide group tends to adopt an almost planar orientation with the thiophene ring, indicating a potential for strong intramolecular interactions and stability (Gable et al., 1997).

Chemical Reactions and Properties

Compounds within this family exhibit diverse chemical reactivities, such as bromination, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation, influenced by substituents and reaction conditions (Chapman et al., 1971). These reactions are crucial for further functionalization and the development of compounds with desired biological activities.

Physical Properties Analysis

The synthesis and structure of related compounds, such as 2-(diethylamino)thieno1,3ŏxazin-4-ones, reveal that these compounds possess remarkable chemical stability, which is a critical factor for their potential application in various fields (Gütschow et al., 1999).

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their ability to undergo various substitution reactions, which are key to modifying their biological activities and physicochemical properties. For instance, the electrophilic cyclization and subsequent functionalization of halobenzothiophenes allow access to a wide variety of regioselectively functionalized benzo[b]thiophenes (Sanz et al., 2010).

Safety and Hazards

The safety and hazards associated with “N,N-diethylthieno3,2-bbenzothiophene-2-carboxamide” are not specified in the retrieved papers.

Orientations Futures

Benzothiophene derivatives, such as “N,N-diethylthieno3,2-bbenzothiophene-2-carboxamide”, have been utilized in high-mobility OFET devices, dye-sensitized solar cells (DSSCs), and organic photovoltaics (OPVs) . The potential of these compounds for further investigation is indicated by their mechanical stimuli and aggregation response .

Propriétés

IUPAC Name |

N,N-diethylthieno[3,2-b][1]benzothiole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS2/c1-3-16(4-2)15(17)13-9-12-14(19-13)10-7-5-6-8-11(10)18-12/h5-9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYYTVIRDAICBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(S1)C3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-morpholin-4-yl-3'-(1H-pyrazol-1-yl)biphenyl-3-yl]ethanone](/img/structure/B5680048.png)

![(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B5680056.png)

![1-(4-isopropylphenyl)-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5680064.png)

![3-(2-{[1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]amino}ethyl)-1,3-oxazinan-2-one](/img/structure/B5680072.png)

![ethyl 4-{[2-(dimethylamino)ethyl]amino}-6-fluoro-3-quinolinecarboxylate](/img/structure/B5680073.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5680080.png)

![{1-[2-(3-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5680100.png)

![isopropyl 4-[(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B5680110.png)

![3-cyclopropyl-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B5680132.png)

![N-[2-(1,3-benzoxazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5680143.png)